molecular formula C13H18N2O4S2 B4179655 1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylsulfonyl)piperazine

1-(tetrahydro-2-furanylcarbonyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4179655
M. Wt: 330.4 g/mol
InChI Key: UDCLYSMALZZYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2-furanylcarbonyl)-4-(2-thienylsulfonyl)piperazine, commonly known as THF-TS, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has a unique chemical structure, making it a promising candidate for various research studies.

Mechanism of Action

THF-TS acts as a potent blocker of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, THF-TS can reduce the excitability of neurons and decrease the transmission of pain signals. THF-TS has also been shown to modulate the activity of other ion channels, including calcium and potassium channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
THF-TS has been shown to have a range of biochemical and physiological effects, including reducing the excitability of neurons, decreasing the transmission of pain signals, and modulating the activity of ion channels. THF-TS has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of THF-TS is its unique chemical structure, which makes it a promising candidate for various research studies. THF-TS is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of THF-TS is its potency, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on THF-TS. One area of interest is the development of more potent and selective analogs of THF-TS, which may have improved therapeutic benefits for various neurological disorders. Another area of interest is the study of the long-term effects of THF-TS on neuronal function and plasticity, as well as its potential use in combination with other therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of THF-TS and its potential applications in various research fields.

Scientific Research Applications

THF-TS has been used in various scientific research studies due to its unique chemical structure and potential applications. One of the primary applications of THF-TS is in the field of neuroscience, where it has been used as a tool to study the function and regulation of ion channels. THF-TS has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy and chronic pain.

properties

IUPAC Name

oxolan-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c16-13(11-3-1-9-19-11)14-5-7-15(8-6-14)21(17,18)12-4-2-10-20-12/h2,4,10-11H,1,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCLYSMALZZYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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